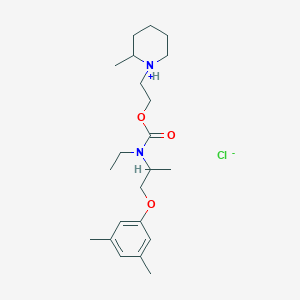
Sulfonium, (3-cyclohexyl-3-hydroxy-3-phenylpropyl)dimethyl-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CGS 21680 is a specific agonist for the adenosine A2A receptor subtype. It is commonly used in scientific research to study the effects of adenosine receptors on various physiological processes. The compound is typically presented as an organic hydrochloride salt and has a molecular weight of 536.0 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CGS 21680 involves multiple steps, starting from the appropriate purine derivatives. The key steps include the formation of the ribofuranosyluronamide moiety and the subsequent attachment of the phenylpropanoic acid group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of CGS 21680 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: CGS 21680 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the phenyl or purine moieties, leading to the formation of different analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions include various analogs and derivatives of CGS 21680, which can be used for further research and development .
Scientific Research Applications
CGS 21680 is widely used in scientific research due to its specificity for the adenosine A2A receptor. Some of its applications include:
Neuroscience: Studying neuronal transmission and the role of adenosine receptors in the central nervous system.
Respiration: Investigating the involvement of adenosine receptors in respiratory rhythm generation.
Cardiology: Researching the effects of adenosine receptors on coronary flow and cardiac function.
Pharmacology: Developing new therapeutic agents targeting adenosine receptors for various diseases.
Mechanism of Action
CGS 21680 exerts its effects by selectively binding to and activating the adenosine A2A receptor. This activation leads to the modulation of various intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway. The compound’s effects on neuronal transmission, respiration, and cardiac function are mediated through these pathways .
Comparison with Similar Compounds
Adenosine: A naturally occurring nucleoside that also activates adenosine receptors but lacks the specificity of CGS 21680.
NECA (5’-N-Ethylcarboxamidoadenosine): Another adenosine receptor agonist with broader receptor activity.
Regadenoson: A selective adenosine A2A receptor agonist used clinically for myocardial perfusion imaging.
Uniqueness of CGS 21680: CGS 21680 is unique due to its high specificity for the adenosine A2A receptor, making it a valuable tool for studying the physiological and pharmacological roles of this receptor subtype. Its selective activation of the A2A receptor allows for more targeted research compared to other adenosine receptor agonists .
Properties
CAS No. |
110055-40-8 |
|---|---|
Molecular Formula |
C17H27IOS |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
(3-cyclohexyl-3-hydroxy-3-phenylpropyl)-dimethylsulfanium;iodide |
InChI |
InChI=1S/C17H27OS.HI/c1-19(2)14-13-17(18,15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3,5-6,9-10,16,18H,4,7-8,11-14H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
WFVREAQRYRBXDW-UHFFFAOYSA-M |
SMILES |
C[S+](C)CCC(C1CCCCC1)(C2=CC=CC=C2)O.[I-] |
Canonical SMILES |
C[S+](C)CCC(C1CCCCC1)(C2=CC=CC=C2)O.[I-] |
Synonyms |
Sulfonium, (3-cyclohexyl-3-hydroxy-3-phenylpropyl)dimethyl-, iodide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


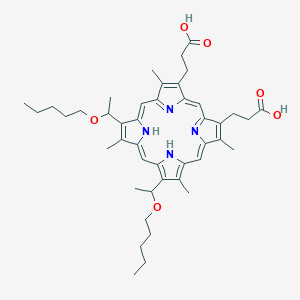
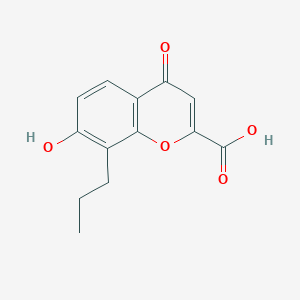

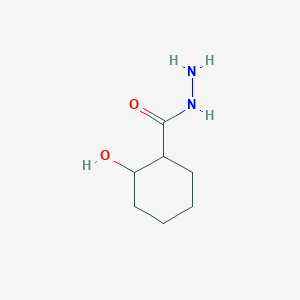
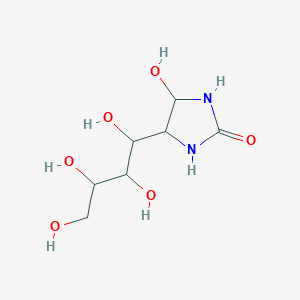
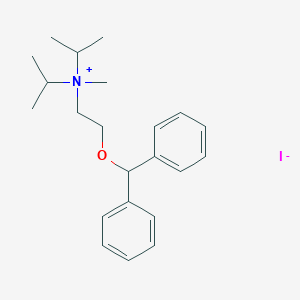
![N-[2-(4-Pyridinyl)ethyl]propanamide](/img/structure/B24807.png)
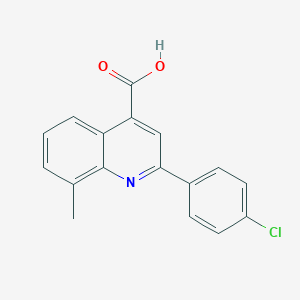
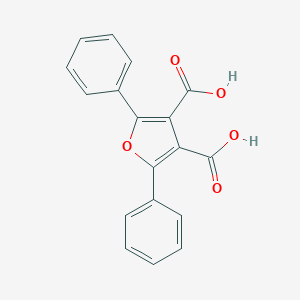
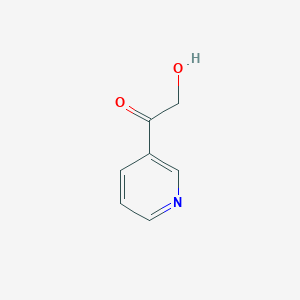
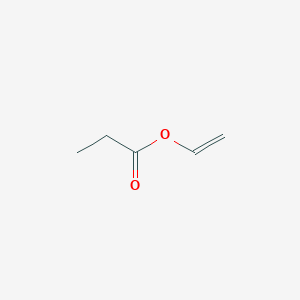
![4-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylcyclopropyl]-2-methoxyphenol](/img/structure/B24819.png)
![1-chloro-3-[2,6-dibromo-4-[2-[3,5-dibromo-4-(3-chloro-2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol](/img/structure/B24820.png)
